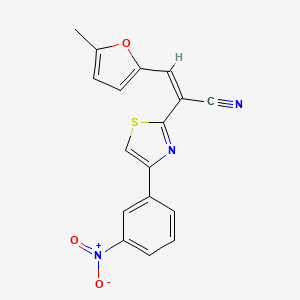
(Z)-3-(5-methylfuran-2-yl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-methylfuran-2-yl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been synthesized using various methods.
Applications De Recherche Scientifique
Cytotoxic Activities
Research has revealed that acrylonitriles substituted with various heteroaromatic rings exhibit significant in vitro cytotoxic potency against a range of human cancer cell lines. The structure-activity relationships (SAR) suggest that the substituents on these molecules can significantly influence their cytotoxic activities. For example, compounds with a 5-nitrothiophen-2-yl ring have shown to be particularly potent, indicating the importance of the nitro group and the thiophenyl ring in enhancing cytotoxicity. These compounds were found to induce cell death via apoptosis, which is a desirable mechanism of action for anticancer agents (Sączewski, 2004).
Optical and Photonic Applications
Studies on the photoinduced birefringence in polymers doped with photoisomerizable derivatives, including pyrazoline derivatives similar in structural motifs to the compound , have shown potential applications in optical switchers and photonic devices. These derivatives can undergo transformation between different molecular conformations upon excitation, altering their optical properties. This characteristic is useful for the development of photoresponsive materials, indicating a promising avenue for research in photonic applications (Szukalski, 2015).
Antimicrobial and Antibacterial Properties
The synthesis of new heterocycles and their derivatives, including those structurally related to "(Z)-3-(5-methylfuran-2-yl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile," has shown promising antimicrobial and antibacterial activities. These compounds have been evaluated against various strains of bacteria and fungi, demonstrating significant inhibitory effects. Such findings underscore the potential of these molecules as leads for the development of new antimicrobial agents, which is crucial in the fight against resistant strains of pathogens (Gomha, 2012).
Corrosion Inhibition
Derivatives of acrylonitriles, including those similar to the compound of interest, have been explored as corrosion inhibitors for metals. These compounds exhibit strong adsorption to metal surfaces, forming protective layers that significantly reduce corrosion rates. This application is particularly relevant in industries where metal preservation is crucial, indicating the potential for these compounds to be developed into effective corrosion inhibitors (Verma, 2016).
Propriétés
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-11-5-6-15(23-11)8-13(9-18)17-19-16(10-24-17)12-3-2-4-14(7-12)20(21)22/h2-8,10H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAYAQCYCMCTRN-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)
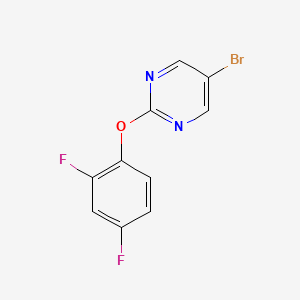
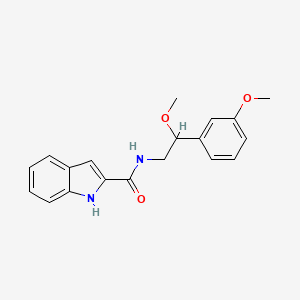
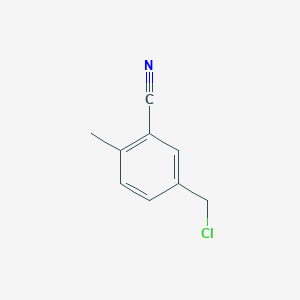
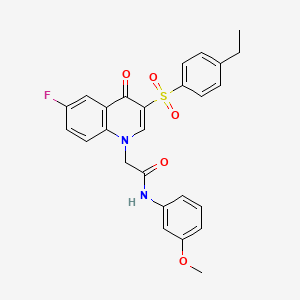
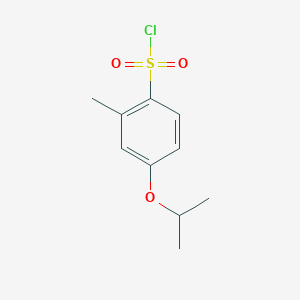
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)
![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)
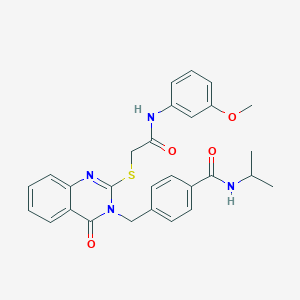
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
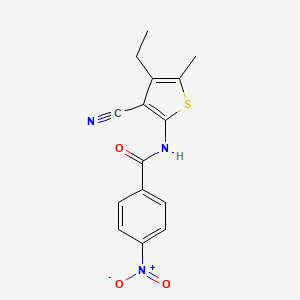
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)